3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide
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Overview
Description
3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide is a synthetic organic compound that features a fluorophenyl group, an indole moiety, and a propanamide backbone. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from a suitable indole precursor, such as 1-methylindole, the indole ring can be functionalized to introduce the hydroxyethyl group.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.
Amide Bond Formation: The final step involves the formation of the amide bond between the fluorophenyl group and the indole moiety, typically using an amide coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the indole moiety or the amide group, potentially leading to the formation of secondary amines or alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, DMP, and KMnO4.
Reduction: Reducing agents such as LiAlH4, NaBH4, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like AlCl3, FeCl3, or nitrating mixtures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction of the amide group may produce a secondary amine.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its indole moiety is particularly interesting due to its presence in many bioactive molecules.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals. Their unique chemical properties make them valuable for various applications.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide would depend on its specific biological target. Generally, compounds with indole moieties can interact with a variety of molecular targets, including enzymes, receptors, and ion channels. The fluorophenyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide
- 3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide
- 3-(2-methylphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide
Uniqueness
The presence of the fluorophenyl group in 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide may confer unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23-11-10-15-12-16(6-8-18(15)23)19(24)13-22-20(25)9-7-14-4-2-3-5-17(14)21/h2-6,8,10-12,19,24H,7,9,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZNUBQXCACSLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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